(2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol
CAS No.:
Cat. No.: VC16669349
Molecular Formula: C28H42O2
Molecular Weight: 410.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H42O2 |
|---|---|
| Molecular Weight | 410.6 g/mol |
| IUPAC Name | (2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol |
| Standard InChI | InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/t28-/m1/s1 |
| Standard InChI Key | FGYKUFVNYVMTAM-MUUNZHRXSA-N |
| Isomeric SMILES | CC1=CC(=C(C2=C1O[C@](CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)O |
| Canonical SMILES | CC1=CC(=C(C2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
α-Tocopherol belongs to the chromanol family, characterized by a hydroxylated aromatic ring (chromanol nucleus) and a hydrophobic 16-carbon phytyl side chain. Its systematic IUPAC name, (2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol, reflects the stereochemistry and substituents critical to its activity . The chromanol ring features three methyl groups at positions 2, 5, and 8, while the side chain contains three unsaturated bonds (at carbons 3, 7, and 11) and three methyl branches .
The compound’s amphipathic nature enables integration into lipid bilayers, with the hydroxyl group positioned near the membrane surface to scavenge reactive oxygen species (ROS). Its side chain’s unsaturated bonds facilitate interactions with polyunsaturated fatty acids (PUFAs), enhancing antioxidant efficacy in lipid-rich environments .
Isomeric Forms and Bioactivity
Vitamin E encompasses eight naturally occurring isomers: four tocopherols (α, β, γ, δ) and four tocotrienols. Among these, α-tocopherol exhibits the highest biological activity due to the preferential binding of its 2R stereoisomer to the hepatic α-tocopherol transfer protein (α-TTP), which regulates its plasma concentration . Substitutions on the chromanol ring—specifically the number and position of methyl groups—dictate antioxidant potency. For instance, γ-tocopherol, lacking a methyl group at position 5, demonstrates reduced efficacy in humans despite superior in vitro radical-scavenging capacity .
Biosynthesis and Dietary Sources
Dietary Sources and Bioavailability
Rich sources of α-tocopherol include:
| Food Source | α-Tocopherol Content (mg per 100g) |
|---|---|
| Wheat germ oil | 149.4 |
| Sunflower seeds | 35.2 |
| Almonds | 25.6 |
| Spinach | 2.0 |
| Olive oil | 14.4 |
Data derived from HMDB and agricultural databases.
Bioavailability varies with food matrix and concurrent fat intake. For example, nuts and oils enhance absorption due to their high lipid content, while leafy greens exhibit lower bioavailability . Synthetic supplements, often labeled as all-rac-α-tocopherol, contain a racemic mixture of stereoisomers, but only the 2R forms contribute meaningfully to vitamin E activity .
Antioxidant Mechanisms and LDL Protection
Free Radical Scavenging
α-Tocopherol’s primary role involves interrupting lipid peroxidation chains by donating a hydrogen atom from its hydroxyl group to peroxyl radicals (ROO- ), forming a stable tocopheroxyl radical . This reaction halts the propagation phase of oxidative damage, particularly in PUFAs within cell membranes and lipoproteins. Regeneration of α-tocopherol occurs through synergistic interactions with ascorbate (vitamin C) and glutathione, creating a redox network that amplifies antioxidant defense .
Inhibition of LDL Oxidation
Oxidation of LDL particles is a pivotal event in atherogenesis, promoting foam cell formation and plaque instability. A landmark 1995 randomized controlled trial demonstrated that α-tocopherol supplementation at ≥400 IU/day significantly reduces LDL oxidative susceptibility . Key findings include:
| Dose (IU/day) | Lag Phase Prolongation (minutes) | TBARS Reduction (%) |
|---|---|---|
| 60 | 0 | 0 |
| 200 | 2.1 | 4.7 |
| 400 | 18.4 | 22.9 |
| 800 | 24.7 | 31.5 |
| 1200 | 28.3 | 35.8 |
Adapted from Jialal et al. (1995) .
At doses ≥400 IU/day, α-tocopherol increased plasma and LDL α-tocopherol levels by 135–236%, correlating with prolonged lag phases (delayed oxidation onset) and reduced oxidation rates . These effects stem from the compound’s integration into LDL particles, where it neutralizes radicals before they initiate lipid peroxidation .
Clinical Implications and Health Outcomes
Cardiovascular Disease Prevention
By mitigating LDL oxidation, α-tocopherol may attenuate atherosclerosis progression. Observational studies associate higher vitamin E intake with reduced coronary artery disease incidence, though clinical trials yield mixed results. For instance, the Cambridge Heart Antioxidant Study (CHAOS) reported a 77% reduction in nonfatal myocardial infarction with α-tocopherol supplementation, while the HOPE trial found no cardiovascular benefit . Discrepancies may reflect differences in dosage, population baseline oxidative stress, and trial duration.
Neuroprotection and Immune Modulation
Emerging evidence suggests α-tocopherol supports neuronal health by preventing lipid peroxidation in brain membranes. The Alzheimer’s Disease Cooperative Study found that 2,000 IU/day slowed functional decline in moderate Alzheimer’s patients . Additionally, the compound enhances T-cell-mediated immunity by reducing prostaglandin E2 synthesis, which suppresses interleukin-2 production .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume